4-Anilinoquinazoline 4a
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Overview
Description
GI262866 is a quinazoline-based compound that has been studied for its potential antiviral properties. It is known to selectively target the PhoP/PhoQ signal transduction system in Salmonella, making it a promising candidate for antimicrobial research .
Preparation Methods
Synthetic Routes and Reaction Conditions
GI262866 can be synthesized through nucleophilic aromatic displacement of 4-chloroquinazolines. This involves the reaction of 4-chloroquinazoline with appropriate nucleophiles under controlled conditions to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for GI262866 are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using high-purity reagents, and implementing efficient purification techniques to ensure the compound’s quality and yield.
Chemical Reactions Analysis
Types of Reactions
GI262866 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert GI262866 into reduced forms with different chemical properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.
Scientific Research Applications
GI262866 has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex quinazoline derivatives.
Biology: The compound’s ability to target the PhoP/PhoQ system makes it valuable for studying bacterial signal transduction pathways.
Medicine: GI262866’s antimicrobial properties are being explored for developing new antibiotics.
Industry: Potential applications in the pharmaceutical industry for creating novel therapeutic agents.
Mechanism of Action
GI262866 exerts its effects by selectively targeting the PhoP/PhoQ signal transduction system in Salmonella. This system is crucial for the bacteria’s ability to respond to environmental stress and regulate virulence factors. By inhibiting this pathway, GI262866 disrupts the bacteria’s ability to survive and cause infection .
Comparison with Similar Compounds
Similar Compounds
GI261520A: Another quinazoline-based compound with similar antimicrobial properties.
Erlotinib: A marketed drug with a quinazoline core, used for treating certain types of cancer.
Uniqueness
GI262866 is unique due to its specific targeting of the PhoP/PhoQ system, which is not a common target for many antimicrobial agents. This specificity makes it a valuable tool for studying bacterial signal transduction and developing targeted antimicrobial therapies .
Properties
Molecular Formula |
C21H17N3O2 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-(4-phenylmethoxyanilino)quinazolin-6-ol |
InChI |
InChI=1S/C21H17N3O2/c25-17-8-11-20-19(12-17)21(23-14-22-20)24-16-6-9-18(10-7-16)26-13-15-4-2-1-3-5-15/h1-12,14,25H,13H2,(H,22,23,24) |
InChI Key |
BURBAFXROHRDAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.